n-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide
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Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide is a chemical compound that features a bromothiophene moiety attached to a cyanobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-cyanobenzamide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Palladium catalysts like Pd(PPh3)4 and bases such as potassium carbonate are used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Bromothiophen-2-yl)methyl)-N-methylamine
- N-((5-Bromothiophen-2-yl)methyl)-2-methoxyethan-1-amine hydrochloride
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-3-cyanobenzamide is unique due to the presence of both a bromothiophene and a cyanobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9BrN2OS |
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Molecular Weight |
321.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-cyanobenzamide |
InChI |
InChI=1S/C13H9BrN2OS/c14-12-5-4-11(18-12)8-16-13(17)10-3-1-2-9(6-10)7-15/h1-6H,8H2,(H,16,17) |
InChI Key |
OXLUVCHHNBTDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)Br)C#N |
Origin of Product |
United States |
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